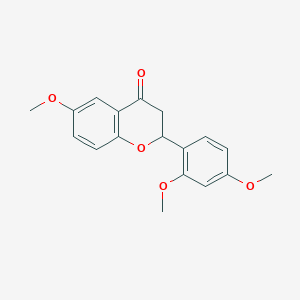
5-Bromo-3-(bromomethyl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(bromomethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)pyridin-2-ol typically involves the bromination of 3-(bromomethyl)pyridine. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is carried out in a solvent like carbon tetrachloride (CCl4) and yields the desired brominated product .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, starting with 5-methylnicotinic acid, the compound can be synthesized through a series of steps including esterification, reduction, and bromination. This method offers a higher yield and is more suitable for industrial applications .
化学反応の分析
Types of Reactions
5-Bromo-3-(bromomethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in a mixture of water and organic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine derivative with arylboronic acids.
科学的研究の応用
5-Bromo-3-(bromomethyl)pyridin-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-3-(bromomethyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
5-Bromo-3-methylpyridin-2-ol: Similar in structure but with a methyl group instead of a bromomethyl group.
3-Bromo-2-hydroxypyridine: Another brominated pyridine derivative with a hydroxyl group at the 2-position.
5-Bromopyridine-3-carboxylic acid: Contains a carboxyl group at the 3-position instead of a bromomethyl group.
Uniqueness
5-Bromo-3-(bromomethyl)pyridin-2-ol is unique due to the presence of both bromine and bromomethyl groups, which provide distinct reactivity and allow for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.
特性
CAS番号 |
1227585-63-8 |
|---|---|
分子式 |
C6H5Br2NO |
分子量 |
266.92 g/mol |
IUPAC名 |
5-bromo-3-(bromomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Br2NO/c7-2-4-1-5(8)3-9-6(4)10/h1,3H,2H2,(H,9,10) |
InChIキー |
ZODYSESIIUDWTD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


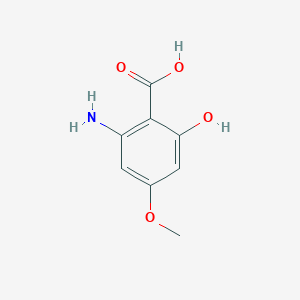
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

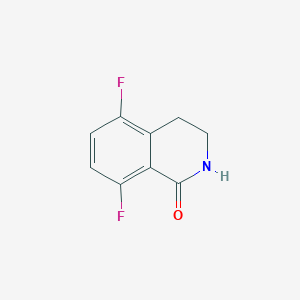
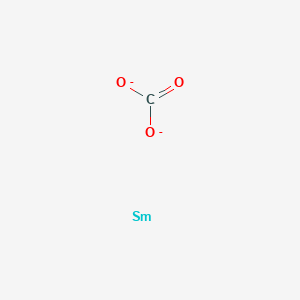
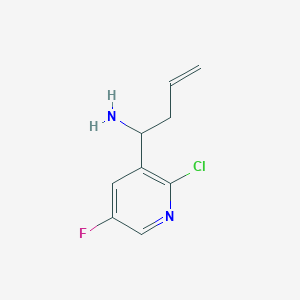
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
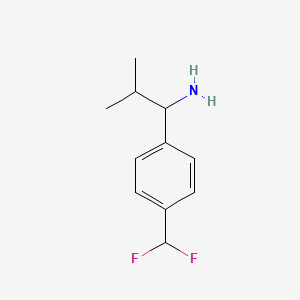
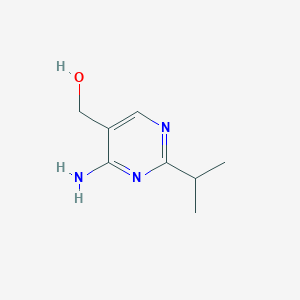

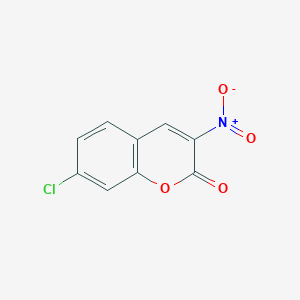
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
